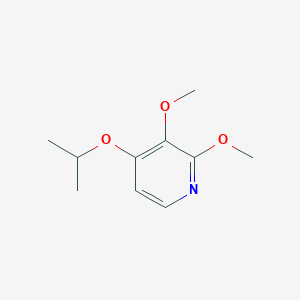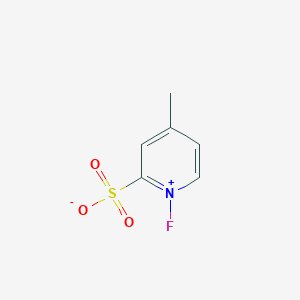
N-Fluoro-4-méthylpyridinium-2-sulfonate
Vue d'ensemble
Description
N-Fluoro-4-methylpyridinium-2-sulfonate is a chemical compound with the molecular formula C6H6FNO3S It is known for its unique structural properties, which include a fluorine atom and a sulfonate group attached to a pyridine ring
Applications De Recherche Scientifique
N-Fluoro-4-methylpyridinium-2-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a useful probe in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Méthodes De Préparation
The synthesis of N-Fluoro-4-methylpyridinium-2-sulfonate involves several steps. One common method is the fluorination of 4-methylpyridine, followed by the introduction of a sulfonate group. The reaction conditions typically include the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and safety.
Analyse Des Réactions Chimiques
N-Fluoro-4-methylpyridinium-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of fluorinated pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium azide and thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while substitution reactions produce various substituted pyridine derivatives .
Mécanisme D'action
The mechanism of action of N-Fluoro-4-methylpyridinium-2-sulfonate involves its interaction with specific molecular targets. The fluorine atom’s electronegativity and the sulfonate group’s electron-withdrawing properties contribute to the compound’s reactivity. These interactions can modulate enzyme activity, inhibit specific biochemical pathways, or alter cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-Fluoro-4-methylpyridinium-2-sulfonate can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoro-1-methylpyridinium p-toluenesulfonate
- 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate
These compounds share similar structural features but differ in the position and number of fluorine atoms and the nature of the sulfonate group. The unique combination of a fluorine atom at the 1-position and a sulfonate group at the 2-position in N-Fluoro-4-methylpyridinium-2-sulfonate imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-fluoro-4-methylpyridin-1-ium-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c1-5-2-3-8(7)6(4-5)12(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLMNRIAOUVXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=C1)F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372042 | |
| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147540-88-3 | |
| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
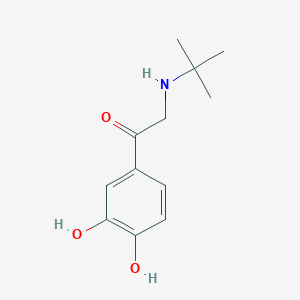
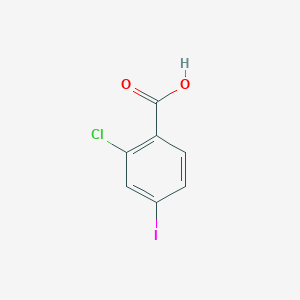
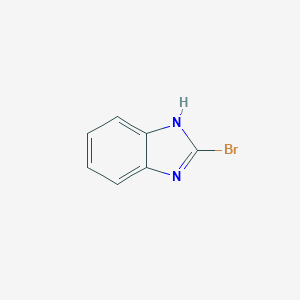
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
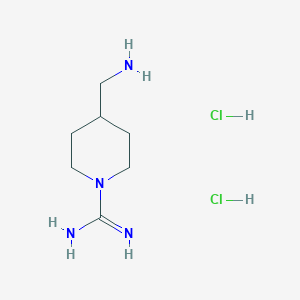
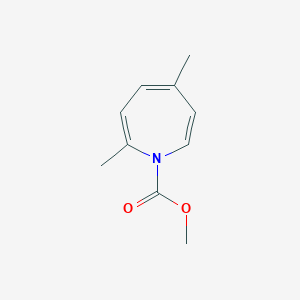
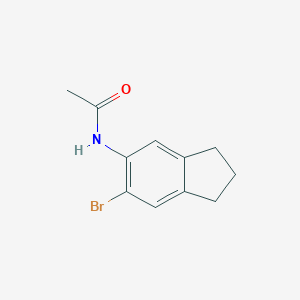
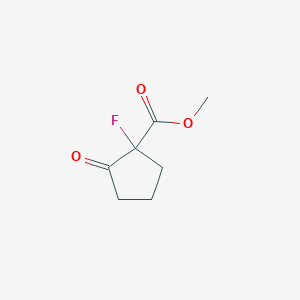
![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)
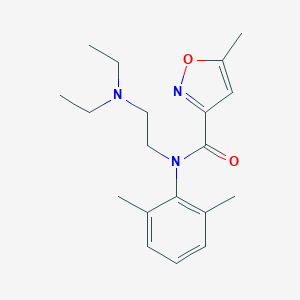
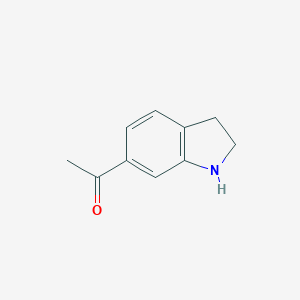
![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
